molecular formula C10H14ClN B6163793 N-methyl-1-phenylcyclopropan-1-amine hydrochloride CAS No. 2567504-67-8

N-methyl-1-phenylcyclopropan-1-amine hydrochloride

Cat. No.: B6163793
CAS No.: 2567504-67-8
M. Wt: 183.68 g/mol
InChI Key: FWUQSNVBEGMLGV-UHFFFAOYSA-N
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Description

N-methyl-1-phenylcyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H13N·HCl. It is a cyclopropane derivative with a phenyl group and a methylamine group attached to the cyclopropane ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-1-phenylcyclopropan-1-amine hydrochloride typically involves the reaction of phenylcyclopropane with methylamine under specific conditions. One common method includes the use of a catalyst to facilitate the reaction, followed by purification steps to isolate the desired product .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process often includes steps such as distillation, crystallization, and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-methyl-1-phenylcyclopropan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

N-methyl-1-phenylcyclopropan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its effects on the central nervous system.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-methyl-1-phenylcyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved may vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-1-phenylcyclopropan-1-amine hydrochloride is unique due to the combination of its cyclopropane ring, phenyl group, and methylamine group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

CAS No.

2567504-67-8

Molecular Formula

C10H14ClN

Molecular Weight

183.68 g/mol

IUPAC Name

N-methyl-1-phenylcyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C10H13N.ClH/c1-11-10(7-8-10)9-5-3-2-4-6-9;/h2-6,11H,7-8H2,1H3;1H

InChI Key

FWUQSNVBEGMLGV-UHFFFAOYSA-N

Canonical SMILES

CNC1(CC1)C2=CC=CC=C2.Cl

Purity

95

Origin of Product

United States

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